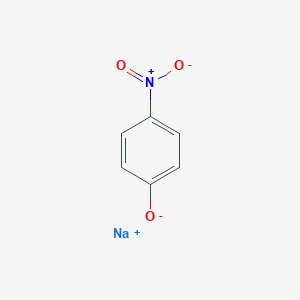

Sodium 4-nitrophenolate

Description

Properties

Key on ui mechanism of action |

Nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/ Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. /Nitrophenols/ |

|---|---|

CAS No. |

824-78-2 |

Molecular Formula |

C6H5NNaO3 |

Molecular Weight |

162.10 g/mol |

IUPAC Name |

sodium;4-nitrophenolate |

InChI |

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |

InChI Key |

OORLTLMFPORJLV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |

Color/Form |

Yellow crystalline solid |

Other CAS No. |

824-78-2 |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

100-02-7 (Parent) |

solubility |

Sol in wate |

Synonyms |

Sodium-4-nitrophenoxide |

Origin of Product |

United States |

Synthesis and Crystal Engineering of Sodium 4 Nitrophenolate Materials

Advanced Synthetic Methodologies for Sodium 4-Nitrophenolate (B89219)

The production of sodium 4-nitrophenolate can be achieved through several synthetic routes, each with distinct advantages and applications. These methods range from simple acid-base reactions to more complex industrial processes.

A common and straightforward method for synthesizing this compound is the direct neutralization of 4-nitrophenol (B140041) with sodium hydroxide (B78521) in an aqueous solution. kajay-remedies.comsolubilityofthings.comwikipedia.org This acid-base reaction results in the formation of the sodium salt and water. The process is typically carried out under controlled temperature conditions to ensure the purity of the product. kajay-remedies.com The resulting this compound can then be isolated, often as a hydrate, by crystallization from the aqueous medium. kajay-remedies.com The purity of the starting 4-nitrophenol is crucial for obtaining a high-purity final product.

For industrial-scale production, the hydrolysis of p-nitrochlorobenzene is often the preferred method due to economic and safety considerations. chemcess.com This process involves reacting p-nitrochlorobenzene with a sodium hydroxide solution under elevated temperatures (150–170°C) and pressures (0.6–0.92 MPa). google.com

Traditional batch processes for this hydrolysis have faced challenges, including localized overheating that can lead to side reactions and reduced yields of 70-80%. To address these issues, modern approaches utilize continuous-flow reactors and the addition of surfactants. The use of a quaternary ammonium (B1175870) salt surfactant, for instance, promotes a more controlled and milder reaction, preventing the formation of undesirable byproducts and increasing the yield and purity of the sodium p-nitrophenolate. google.com In some processes, catalysts like cuprous oxide and manganese dioxide have been found to improve the reaction rate and product quality. researchgate.net The reaction is typically followed by cooling and crystallization to isolate the this compound. google.com

A typical industrial process might involve the following steps:

Preheating the p-nitrochlorobenzene and sodium hydroxide solution. google.com

Feeding the reactants into a reactor under controlled flow rates. google.com

Maintaining the reaction at a specific temperature and pressure for a set duration. google.com

Cooling the reaction mixture to induce crystallization. google.com

Separating the solid this compound from the liquid phase. google.com

The gel growth technique, specifically using a sodium metasilicate (B1246114) gel as the growth medium, has been successfully employed to fabricate single crystals of this compound complexes. researchgate.netsphinxsai.com This method allows for the slow and controlled growth of crystals, which is essential for obtaining high-quality single crystals suitable for applications like nonlinear optics. sphinxsai.com In this technique, the reactants are allowed to diffuse slowly through the gel matrix, leading to the formation of well-defined crystals over time. sphinxsai.com

Slow solvent evaporation is a widely used and effective technique for growing single crystals of this compound and its derivatives. vistas.ac.inoaji.netresearchgate.netresearchgate.net This method involves dissolving the synthesized compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration leads to the formation of high-quality single crystals.

The choice of solvent is critical and can influence the crystal morphology and quality. aip.org For instance, methanol (B129727) has been identified as a good solvent for growing large, transparent crystals of this compound dihydrate. aip.org The process typically involves preparing a saturated solution of the compound and leaving it undisturbed in a controlled environment to allow for slow evaporation. This technique has been used to grow crystals of significant size, suitable for various characterization studies and applications. researchgate.netaip.org

Crystallization and Polymorphism Studies of this compound Systems

The crystalline form of this compound can significantly impact its physical and chemical properties. Understanding and controlling the crystallization process is therefore of great importance.

A notable crystalline form is the dihydrate, which can co-crystallize with 4-nitrophenol to form a complex known as this compound:4-nitrophenol dihydrate (SPPD or S4NPD). researchgate.netsphinxsai.comresearchgate.netrsc.org This semi-organic crystal has garnered interest due to its nonlinear optical (NLO) properties. sphinxsai.comresearchgate.net

The crystal structure of SPPD has been determined to be monoclinic with the space group C2. researchgate.netsphinxsai.comrsc.org The structure consists of two distinct organic chromophores, this compound and 4-nitrophenol, organized in a herringbone pattern. researchgate.netrsc.org These are held together by inorganic chains of edge-shared NaO6 octahedra and a network of hydrogen bonds. researchgate.netrsc.org A unique feature of this structure is a proton shared between the two chromophores. researchgate.netrsc.org

The crystallization of SPPD has been achieved through both gel growth and slow solvent evaporation techniques. researchgate.netsphinxsai.comresearchgate.net Single crystal X-ray diffraction is a key technique used to confirm the crystal structure and determine the lattice parameters. sphinxsai.comvistas.ac.in

Crystallographic Data for SPPD:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 21.197(16) Å |

| b | 3.675(4) Å |

| c | 10.332(4) Å |

| β | 117.23(7)° |

| Cell Volume | 715(1) ų |

Data obtained from single crystal X-ray diffraction analysis. sphinxsai.com

Thermal analysis of SPPD crystals shows that they are stable up to a certain temperature, beyond which they begin to decompose, typically starting with the loss of water of crystallization. sphinxsai.com

Influence of Solvent Systems on Crystal Morphology and Phase

The choice of solvent is a critical factor in the crystal engineering of this compound, profoundly influencing the resulting crystal's morphology (shape) and polymorphic phase. Research has demonstrated that different solvents can lead to the formation of crystals with distinct habits and even different hydration states. researchgate.net

The solubility of this compound varies significantly with the solvent and temperature, which is a key determinant in the selection of an appropriate solvent for crystal growth. aip.org A study systematically investigated the impact of three common solvents—water, ethanol (B145695), and methanol—on the crystal quality of this compound dihydrate (NPNa). aip.org

When grown from an aqueous solution, platelike and transparent crystals were initially obtained. However, these crystals tended to lose their transparency after being removed from the solution. aip.org In contrast, using an ethanol solution resulted in the growth of bulky, non-transparent crystals with a square bipyramid shape. aip.org The most favorable results were achieved with methanol, which yielded good quality, transparent, bulky crystals exhibiting a square bipyramid morphology. aip.org Based on these outcomes, methanol was identified as the preferred solvent for growing large, high-quality NPNa crystals. aip.org

Further studies have confirmed that growing Sodium p-nitrophenolate from different solvents like methanol and water can result in differently hydrated crystal forms. researchgate.net This highlights the solvent's role not just in altering the external shape of the crystal but also its internal structure and phase. For instance, Sodium p-nitrophenolate p-nitrophenol dihydrate (SPPD) has been successfully grown from aqueous solutions. researchgate.net

The interaction between the solute molecules and the solvent affects the diffusion and adsorption processes at the crystal interface, which ultimately dictates the growth morphology. researchgate.net

Table 1: Effect of Solvent on this compound Crystal Morphology

| Solvent | Resulting Crystal Morphology | Transparency | Reference |

| Water | Platelike | Transparent, but reduces upon removal | aip.org |

| Ethanol | Square Bipyramid | Not Transparent | aip.org |

| Methanol | Square Bipyramid | Good Transparency, Bulky | aip.org |

Control of Crystal Growth Parameters for Enhanced Quality

Beyond the selection of a suitable solvent system, the precise control of crystal growth parameters is essential for obtaining large, high-quality single crystals of this compound suitable for applications such as nonlinear optics. aip.orgbohrium.com Key parameters that are manipulated include temperature, supersaturation, and the rate of solvent evaporation or cooling. researchgate.net

Commonly employed techniques for the growth of this compound and related organic crystals from solution include the slow evaporation solution technique (SEST) and the temperature-lowering method. aip.orgresearchgate.netbohrium.comresearchgate.net

In the slow evaporation method, the solvent is allowed to evaporate from a saturated solution at a constant temperature. researchgate.net This gradual increase in solute concentration leads to controlled nucleation and crystal growth. bohrium.com For example, this compound dehydrate (S4NPD) crystals have been successfully grown using this technique. researchgate.netvistas.ac.inspringerprofessional.de Similarly, Sodium p-nitrophenolate p-nitrophenol dihydrate (SPPD) crystals have been grown by adopting the slow-evaporation solution growth technique at a constant temperature of 35 °C. researchgate.net

The temperature-lowering method involves slowly decreasing the temperature of a saturated solution to induce crystallization. The rate of cooling is a critical variable. For the growth of large this compound (NPNa) crystals from a methanol solution, a controlled temperature reduction from 35°C to 20°C at a slow rate of 0.1–1.0°C per day was employed. aip.org This meticulous control produced well-shaped, optically clear crystals with dimensions of up to 21 x 27 x 25 mm³. aip.org The process often begins with the generation of small, high-quality seed crystals, which are then introduced into a precisely saturated solution to initiate the growth of a large single crystal. aip.org

The quality of the grown crystals can be assessed through techniques such as high-resolution X-ray diffraction (HRXRD), which can reveal the presence of crystalline defects like low-angle tilt boundaries. researchgate.net For certain applications requiring large bulk crystals, melt growth methods like the vertical Bridgman technique can be used, where parameters such as the translation speed of the ampoule (e.g., 0.4–0.5 mm/h) are carefully optimized to achieve high-quality single crystals. nih.gov

Table 2: Crystal Growth Methods and Parameters for Nitrophenolate Compounds

| Compound | Growth Method | Key Parameters | Solvent | Reference |

| This compound dihydrate (NPNa) | Temperature Lowering | Rate: 0.1-1.0 °C/day (from 35°C to 20°C) | Methanol | aip.org |

| This compound dehydrate (S4NPD) | Slow Evaporation | Constant Temperature | Not Specified | researchgate.netvistas.ac.in |

| Sodium p-nitrophenolate p-nitrophenol dihydrate (SPPD) | Slow Evaporation (SEST) | Constant Temperature: 35 °C | Aqueous | researchgate.net |

| L-arginine 4-nitrophenolate 4-nitrophenol dihydrate (LAPP) | Slow Evaporation (SEST) | Room Temperature | Not Specified | bohrium.com |

Structural and Spectroscopic Elucidation of Sodium 4 Nitrophenolate

Single Crystal X-ray Diffraction Analysis of Sodium 4-Nitrophenolate (B89219) Crystal Systems

Single-crystal X-ray diffraction is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For sodium 4-nitrophenolate, this analysis has revealed different crystal systems depending on the hydration state.

Determination of Crystal System and Space Group

This compound has been shown to crystallize in multiple forms, primarily as a dihydrate or as a complex with 4-nitrophenol (B140041).

This compound dihydrate (NPNa) has been identified as crystallizing in the orthorhombic crystal system with the non-centrosymmetric space group Ima2 . researchgate.netaip.orgiucr.org This space group is significant as it lacks a center of inversion, a prerequisite for second-harmonic generation (SHG), a nonlinear optical (NLO) property. researchgate.netaip.org

This compound 4-nitrophenol dihydrate (SPPD) , a complex of this compound and 4-nitrophenol, crystallizes in the monoclinic system with the space group C2 . sphinxsai.comresearchgate.netresearchgate.netrsc.orgresearchgate.net This structure is also non-centrosymmetric. researchgate.netresearchgate.netresearchgate.net

Lattice Parameter Determination and Structural Refinement

The lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal.

For This compound 4-nitrophenol dihydrate (SPPD) , which has a monoclinic crystal system, the following lattice parameters have been reported:

a = 21.197(16) Å

b = 3.675(4) Å

c = 10.332(4) Å

β = 117.23(7)°

Cell Volume = 715(1) ų sphinxsai.com

These parameters were determined using an Enraf-Nonius CAD-4 diffractometer with MoKα radiation. sphinxsai.com The structural model was refined using established methods. acs.org

Interactive Data Table: Lattice Parameters of this compound 4-Nitrophenol Dihydrate (SPPD)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 21.197(16) |

| b (Å) | 3.675(4) |

| c (Å) | 10.332(4) |

| β (°) | 117.23(7) |

| Volume (ų) | 715(1) |

Anionic and Cationic Ordering within the Crystal Lattice

The arrangement of ions within the crystal lattice is crucial to understanding the material's properties.

In This compound dihydrate (Na4NP) , the structure features chains of NaO₆ octahedra. researchgate.net The 4-nitrophenolate anions, which act as chromophores, are attached to these inorganic chains in a herringbone motif. iucr.orgresearchgate.net This arrangement is significant for the material's nonlinear optical activity. iucr.org

Similarly, in This compound 4-nitrophenol dihydrate (SPPD) , the chromophores (both 4-nitrophenolate and 4-nitrophenol) are organized in herringbone patterns along inorganic chains of edge-shared NaO₆ octahedra. researchgate.netrsc.org A notable feature is a unique proton shared between the two different chromophores, respecting the twofold symmetry of the crystal. researchgate.netrsc.org The crystal structure is stabilized by a network of strong hydrogen bonds. iucr.org The organic moieties occupy the space between the inorganic chains. iucr.org

Vibrational Spectroscopic Characterization (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Identification of Functional Groups and Vibrational Modes

The FT-IR and Raman spectra of this compound and its hydrated complexes show characteristic vibrational bands corresponding to its various functional groups.

For This compound 4-nitrophenol dihydrate (SPPD) , key vibrational modes have been identified:

O-H stretching: A peak around 3471 cm⁻¹ in the FT-IR spectrum and 3473 cm⁻¹ in the Raman spectrum is attributed to the O-H stretching vibration of water molecules present in the crystal lattice. sphinxsai.com The presence of water is also confirmed by a bending vibration peak at 1684 cm⁻¹ in the FT-IR spectrum. sphinxsai.com

Aromatic C-H stretching: A weak peak around 3102 cm⁻¹ in the FT-IR spectrum and 3020 cm⁻¹ in the Raman spectrum corresponds to the aromatic C-H stretching vibration. sphinxsai.com

NO₂ group vibrations: The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group appear at approximately 1563 cm⁻¹ and 1346 cm⁻¹ in the FT-IR spectrum, respectively. sphinxsai.com The asymmetric NO₂ stretching is also observed as a weak vibration at 1528 cm⁻¹ in the Raman spectrum. sphinxsai.com

Aromatic ring vibrations: Peaks at 1575 cm⁻¹ and 1455 cm⁻¹ in the FT-IR spectrum are due to the vibrations of the aromatic ring. sphinxsai.com

C-O stretching: The aromatic C-O vibration is observed at 1274 cm⁻¹. sphinxsai.com

C-N stretching: The C-N vibration is shifted to a higher frequency of 964 cm⁻¹ from its usual position around 850 cm⁻¹. sphinxsai.com

Interactive Data Table: Vibrational Frequencies of this compound 4-Nitrophenol Dihydrate (SPPD)

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| O-H stretch (water) | 3471 | 3473 |

| Aromatic C-H stretch | 3102 | 3020 |

| Asymmetric NO₂ stretch | 1563 | 1528 |

| Symmetric NO₂ stretch | 1346 | - |

| Aromatic ring vibrations | 1575, 1455 | - |

| O-H bend (water) | 1684 | - |

| Aromatic C-O stretch | 1274 | - |

| C-N stretch | 964 | - |

Analysis of Resonance Interactions within the Aromatic System and Nitro Group

The vibrational spectra provide evidence for significant electronic communication between the nitro group and the aromatic ring. The nitro group is strongly electron-withdrawing, which influences the electronic distribution within the benzene (B151609) ring through resonance. nih.gov

This resonance interaction is clearly indicated by the shift of the C-N stretching vibration to a higher frequency (964 cm⁻¹) in the FT-IR spectrum of SPPD. sphinxsai.com This shift suggests a strengthening of the C-N bond due to the delocalization of electrons between the aromatic ring and the nitro group. This strong resonance interaction is a key factor contributing to the molecule's significant molecular hyperpolarizability, which is important for nonlinear optical applications. researchgate.net

Probing Hydrogen Bonding Networks in Dihydrate Structures

The dihydrate form of this compound, particularly in co-crystals such as this compound 4-nitrophenol dihydrate, features a complex and well-defined hydrogen bonding network that is crucial to its structural integrity. In these structures, the organic chromophores are organized into herringbone motifs. rsc.orgrsc.org These motifs are assembled and linked by a network of short hydrogen bonds. rsc.orgrsc.org

A significant feature of the this compound 4-nitrophenol dihydrate crystal is the presence of inorganic chains of NaO₆ edge-shared octahedra. rsc.orgrsc.org The sodium ions are coordinated by four water molecules, which form the basal plane, and two 4-nitrophenolate chromophores in the axial positions. ias.ac.in The extensive system of hydrogen bonds involves all potential donors and acceptors, which contributes to the crystal's cohesion. ias.ac.in This intricate three-dimensional hydrogen-bonding network is instrumental in creating a non-centrosymmetric crystal structure, which is a key requirement for properties like second-harmonic generation (SHG). acs.orgresearchgate.net In some related structures, a unique proton is shared between two chromophores, respecting the crystal's twofold symmetry. rsc.orgrsc.org

Thermal Stability Investigations of this compound

The thermal stability of this compound and its hydrated forms has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses are critical for determining the material's suitability for applications where it might be exposed to elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound 4-nitrophenol dihydrate (SPPD), TGA reveals a multi-stage decomposition process. sphinxsai.com The material is thermally stable up to approximately 128°C. researchgate.net The initial weight loss, which occurs below 150°C, corresponds to the loss of the two molecules of water of crystallization. sphinxsai.com This is followed by two more significant weight loss events, one between 150°C and 225°C, and a second major loss between 300°C and 350°C, indicating the decomposition of the organic components. sphinxsai.com

Table 1: TGA Decomposition Stages for this compound 4-Nitrophenol Dihydrate

| Temperature Range | Event |

|---|---|

| < 150°C | Loss of two water molecules of crystallization sphinxsai.com |

| 150°C - 225°C | First major decomposition stage sphinxsai.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions. DSC studies on sodium nitrophenolates show intense exothermic peaks, which often exhibit strongly autocatalytic features. figshare.comscribd.com For the dihydrate complex, the initial endothermic event observed corresponds to the dehydration process, consistent with the initial weight loss seen in TGA. sphinxsai.com The subsequent exothermic events at higher temperatures are associated with the decomposition of the anhydrous salt. sphinxsai.comfigshare.com

Table 2: DSC Thermal Events for Sodium Nitrophenolates

| Temperature | Event Type | Description |

|---|---|---|

| < 150°C | Endotherm | Dehydration (loss of water) sphinxsai.com |

Assessment of Thermal Decomposition Pathways

The thermal decomposition of this compound is an energetic process. When heated to decomposition, the compound can break down violently, emitting toxic fumes that may include nitrogen oxides (NOx) and sodium oxide (Na₂O). nih.gov Research suggests that the vigorous decomposition of sodium nitrophenols is driven by an intermolecular catalytic effect originating from the phenoxy groups. figshare.com During a fire, the combustion of the material can generate irritating and highly toxic gases. chemicalbook.com The decomposition process for nitrophenols can be complex, and in the decomposition of related nitroaromatic compounds, products such as aniline (B41778) have been detected, with nitrosobenzene (B162901) identified as an intermediate. figshare.com

Advanced Optical and Nonlinear Optical Properties of Sodium 4 Nitrophenolate Materials

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopic Studies

Spectroscopic analysis in the ultraviolet, visible, and near-infrared regions is fundamental to characterizing the optical transparency and electronic structure of these materials.

The transparency of a material to specific light wavelengths is a critical prerequisite for its use in nonlinear optical (NLO) applications. Sodium 4-nitrophenolate (B89219) crystals generally exhibit favorable transmittance profiles. Studies on sodium 4-nitrophenolate dehydrate (S4NPD) crystals confirm good optical transmittance throughout the visible and near-infrared (NIR) regions. vistas.ac.inresearchgate.netspringerprofessional.de Similarly, this compound:4-nitrophenol (B140041) dihydrate (SPPD) shows low absorbance across the entire visible and near-IR spectrum, a vital feature for NLO materials. sphinxsai.com Specifically, SPPD is reported to be transparent in the wide wavelength range of 400 to 2250 nm. sphinxsai.com

A key parameter for optical applications is the optical loss coefficient, which quantifies the loss of light intensity as it passes through the material. For this compound dihydrate (NPNa), this has been measured, along with its deuterated form (DNPNa), to understand the impact of isotopic substitution.

| Compound | Wavelength (nm) | Optical Loss Coefficient (dB/cm) | Reference |

|---|---|---|---|

| This compound dihydrate (NPNa) | 1064 | 1.8 | aip.orgaip.org |

| Deuterated this compound dihydrate (DNPNa) | 1064 | 0.6 | aip.orgaip.org |

The substitution of deuterium (B1214612) oxide (D₂O) for water of crystallization (H₂O) in the crystal structure was shown to be highly effective, reducing the optical loss coefficient by a factor of three at the Nd:YAG laser's fundamental wavelength of 1064 nm. aip.orgaip.org

The optical cut-off wavelength is the point at which the material begins to strongly absorb light, defining the lower limit of its transparency window. This parameter varies slightly depending on the specific crystalline form of this compound. A lower cut-off wavelength is generally desirable as it implies a wider transparency range. For instance, the UV-Vis spectrum of the related organic crystal 4-nitrophenol (4-NP) shows a cut-off wavelength of 403 nm. iaea.org

Different hydrated and complex forms of this compound exhibit distinct cut-off values, as detailed in the following table.

| Compound Name | Abbreviation | Optical Cut-off Wavelength (nm) | Reference |

|---|---|---|---|

| This compound dehydrate | S4NPD | 435 | vistas.ac.inresearchgate.netspringerprofessional.deresearchgate.net |

| This compound:4-nitrophenol dihydrate | SPPD | ~400 | sphinxsai.com |

| This compound dihydrate | NPNa | 515 | aip.org |

The variation in these values highlights how the specific crystal packing and molecular environment influence the material's optical properties.

The absorption features observed in the UV-Vis spectra of this compound materials are attributed to electronic transitions within the molecule. The 4-nitrophenolate chromophore is a classic "push-pull" system, with an electron-donating phenolate (B1203915) group and an electron-withdrawing nitro group connected by a π-conjugated benzene (B151609) ring. This structure facilitates intramolecular charge transfer.

The strong absorption in the UV region is typically due to π-π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. sphinxsai.com For this compound:4-nitrophenol dihydrate (SPPD), a sharp absorption maximum observed near 322 nm is assigned to such a π-π* transition within the quinonoid structure of the molecule. sphinxsai.com These delocalized π-electrons are also fundamentally responsible for the charge transfer that gives rise to second harmonic generation. researchgate.net The S1 (first excited singlet state) transitions in nitrophenols are generally of ππ* character. uci.edu

Nonlinear Optical (NLO) Activity and Efficiency

Nonlinear optics involves the interaction of high-intensity light with materials to produce new frequencies. This compound derivatives are studied for their potential in this field due to their molecular structure, which gives rise to significant molecular hyperpolarizability (β). tandfonline.com

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are combined to generate a single photon with twice the frequency (half the wavelength). The efficiency of this process is a key metric for NLO materials. This compound materials have demonstrated significant SHG activity, often benchmarked against the standard inorganic NLO material, Potassium Dihydrogen Phosphate (B84403) (KDP).

Research into various forms of this compound has yielded promising results, with some derivatives showing efficiencies greater than KDP.

| Compound | Abbreviation | SHG Efficiency / NLO Constant | Reference |

|---|---|---|---|

| This compound dihydrate | NPNa | Effective NLO constant: 5.0 pm/V | aip.orgaip.org |

| Deuterated this compound dihydrate | DNPNa | Effective NLO constant: 5.5 pm/V | aip.orgaip.org |

| This compound:4-nitrophenol dihydrate | SPPD | 1.38 times that of KDP | sphinxsai.com |

The SHG efficiency of SPPD was confirmed using the Kurtz and Perry powder technique, where a sample produced an SHG output of 20 mV compared to 14.5 mV from a KDP reference under the same conditions. sphinxsai.com The high efficiency is linked to the non-centrosymmetric crystal packing of the hyperpolarizable 4-nitrophenolate chromophores. researchgate.netrsc.org The generation of high-power green (532 nm) SHG light from a 1064 nm laser source has been successfully demonstrated using these crystals. aip.orgaip.org

Third Harmonic Generation (THG) is a third-order NLO process where three photons are combined to produce one photon with three times the frequency. Materials with centrosymmetric crystal structures, which are not suitable for SHG, can be candidates for THG. iaea.org

Studies have explored the third-order NLO properties of this compound dehydrate (S4NPD) crystals, indicating their potential role in this area. vistas.ac.inspringerprofessional.de While specific efficiency values for this compound are not widely reported, research on the parent compound, 4-nitrophenol (4-NP), provides some insight. Since 4-NP crystallizes in a centrosymmetric space group, it is a suitable candidate for third-order effects. iaea.org Z-scan technique measurements on 4-NP crystals determined its nonlinear absorption coefficient (β) to be 5.03859 × 10⁻⁶ cm/W and its nonlinear refractive index (n₂) to be 1.45967 × 10⁻¹¹ cm²/W. iaea.org These findings for the parent chromophore suggest that related sodium salt crystals could also possess significant third-order nonlinearities.

Molecular Hyperpolarizabilities and Delocalized π-Electron Systems

The nonlinear optical (NLO) properties of this compound originate from the molecular structure of the 4-nitrophenolate anion. This anion functions as a classic donor-π-acceptor system, which is a fundamental prerequisite for high molecular hyperpolarizability (β). tandfonline.com In this system, the phenolate oxygen acts as the electron donor and the nitro group serves as the electron acceptor, connected by the π-conjugated system of the benzene ring. tandfonline.com This arrangement facilitates intramolecular charge transfer from the donor to the acceptor, a process that is significantly enhanced upon deprotonation of the parent molecule, 4-nitrophenol.

Proton loss from the phenolic hydroxyl group to form the 4-nitrophenolate anion dramatically increases the first molecular hyperpolarizability. researchgate.net The negative charge on the phenolate oxygen enhances its electron-donating ability, leading to a more efficient delocalization of π-electrons across the molecule. This increased charge separation in the excited state is directly responsible for the large β value. researchgate.net The delocalized electrons within the molecule are responsible for the significant charge transfer that leads to enhanced second harmonic generation (SHG) efficiency. researchgate.net

Research has quantified this increase in hyperpolarizability. Theoretical calculations show a substantial jump in the relevant tensor component of β upon anion formation. This highlights the effectiveness of salt formation as a strategy to boost the NLO response of this chromophore. The interaction between the electron-rich donor and the electron-deficient acceptor creates an asymmetric charge distribution within the π-electron system, which is a key factor for enhanced nonlinear optical responses. sphinxsai.com

| Compound | βxxx (x10-30 esu) | Reference |

|---|---|---|

| 4-Nitrophenol | 5.2 | researchgate.netrsc.org |

| 4-Nitrophenolate Anion | 18.2 | researchgate.netrsc.org |

Design Principles for Non-Centrosymmetric Crystal Packing

For a material to exhibit macroscopic second-order NLO effects like second-harmonic generation, it is not sufficient for the individual molecules to possess high hyperpolarizability; they must also crystallize in a non-centrosymmetric arrangement. researchgate.net Crystal engineering of this compound materials leverages specific chemical interactions to guide the assembly of the 4-nitrophenolate chromophores into such an acentric packing.

A primary design strategy involves the use of metal-organic salt formation. tandfonline.com The sodium cation plays a crucial role in organizing the 4-nitrophenolate anions. In this compound dihydrate (Na4NP), the sodium ions form coordination complexes, typically resulting in a distorted octahedral geometry. researchgate.netresearchgate.netiucr.org For instance, in one polymorph, these NaO₆ octahedra share edges to build polymeric inorganic chains. researchgate.netresearchgate.net

The 4-nitrophenolate chromophores then arrange themselves around these inorganic chains. A common and effective packing arrangement observed is the "herringbone" motif. researchgate.netrsc.orgiucr.org In this arrangement, the chromophores are attached to the inorganic chains in a way that avoids inversion symmetry, allowing their molecular hyperpolarizabilities to contribute constructively to the bulk NLO response. iucr.org For example, this compound dihydrate can crystallize in the non-centrosymmetric space group Ima2. iucr.org Similarly, the related compound this compound 4-nitrophenol dihydrate crystallizes in the non-centrosymmetric monoclinic space group C2. researchgate.netrsc.org

Hydrogen bonding is another critical factor. Water molecules, often incorporated into the crystal structure as hydrates, and the functional groups of the chromophore itself (phenolate and nitro oxygens) act as strong hydrogen bond acceptors. tandfonline.com This extensive network of hydrogen bonds, along with the ionic bonding between the sodium and the phenolate, helps to stabilize the desired non-centrosymmetric crystal packing and increases the crystal's stability. researchgate.net The transfer of the π-electron cloud from the donor to the acceptor is a key factor that helps create a non-centrosymmetric crystal. researchgate.net

Photoluminescence Properties and Emission Characteristics

This compound and its related crystalline materials exhibit notable photoluminescence (PL) properties, emitting light upon excitation with a suitable energy source, such as ultraviolet light. nih.gov The emission characteristics are intrinsically linked to the electronic structure of the 4-nitrophenolate anion. The yellow color of the deprotonated form is due to a strong absorbance maximum around 400-405 nm. wikipedia.org Excitation near this wavelength leads to the observed luminescence.

The deprotonation of the phenol (B47542) group to form the phenolate anion is crucial for the photophysical properties. The resulting anion has an extended π-conjugated system due to the delocalization of a lone pair of electrons from the oxygen onto the benzene ring and the nitro group. wikipedia.org This change in the electronic structure upon ionization is responsible for the observed emission. wikipedia.org

Studies on single crystals of this compound dehydrate (S4NPD) have identified a distinct emission peak in the visible region of the spectrum. When excited, these crystals show a luminescence peak centered at 517 nm, which corresponds to an emission of green light. researchgate.netvistas.ac.in Other research on related sodium p-nitrophenolate p-nitrophenol dihydrate crystals has reported blue fluorescence, with an emission wavelength of 430 nm. researchgate.net This indicates that the specific emission characteristics can be influenced by the exact composition and crystal structure of the material. The photoluminescence behavior suggests potential applications for these materials in optical devices that require light emission. nih.gov

| Material | Emission Peak Wavelength (nm) | Emission Color | Reference |

|---|---|---|---|

| This compound dehydrate (S4NPD) | 517 | Green | researchgate.netvistas.ac.in |

| Sodium p-nitrophenolate p-nitrophenol dihydrate | 430 | Blue | researchgate.net |

Theoretical and Computational Investigations of Sodium 4 Nitrophenolate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic characteristics of sodium 4-nitrophenolate (B89219) and its related species. nih.govacs.org DFT calculations allow for the prediction of molecular structures, reaction energetics, and the nature of chemical bonding with a high degree of accuracy.

Optimal Geometry and Electronic Structure Determination

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in sodium 4-nitrophenolate, known as its optimal geometry. These calculations have been performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p) and ωB97X-D/aug-cc-pVDZ, to accurately model the molecule's structure. researchgate.netnsf.gov For instance, in a study of sodium p-nitrophenolate p-nitrophenol dihydrate (SPPD), DFT was used to study the frontier molecular orbitals and molecular electrostatic potential. researchgate.net The electronic structure, which dictates the compound's reactivity and spectroscopic properties, is also a key output of these calculations. According to DFT calculations, the infrared absorption bands around 1600 cm⁻¹ are primarily attributed to the C–C bond vibrations of the aromatic ring, while bands around 1500 cm⁻¹ mainly result from the asymmetric stretching of the –NO₂ group and in-plane C–H bending. nih.govacs.org

Formation Enthalpies and Binding Geometries of Related Species

The energetic feasibility of forming this compound and its complexes can be quantified through the calculation of formation enthalpies. DFT has been employed to calculate the formation enthalpies and binding geometries for 4-nitrophenol (B140041) (4-NP) and 4-nitrophenolate ion (4-NP⁻) on catalyst surfaces. acs.orgresearchgate.netresearchgate.net These calculations are crucial for understanding the thermodynamics of reactions involving this compound. For example, in the context of catalysis, the binding geometries of the 4-nitrophenolate ion on a silver-based catalyst (Ag₄@α-TiP) were determined using DFT, providing insights into the catalytic reduction mechanism. acs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atoms and the chemical bonds between them. amercrystalassn.orgrsc.org This analysis has been applied to sodium p-nitrophenolate p-nitrophenol dihydrate to estimate the inter- and intramolecular charge transfer. researchgate.netresearchgate.net QTAIM allows for the characterization of non-covalent interactions, such as hydrogen bonds, by identifying bond critical points in the electron density. chemrxiv.org

The table below summarizes key topological parameters derived from QTAIM analysis, which are used to characterize the nature and strength of chemical bonds.

| Topological Parameter | Description |

| Electron Density (ρ) | A measure of the electron density at a bond critical point, indicating the strength of the bond. |

| Laplacian of Electron Density (∇²ρ) | Indicates whether charge is locally concentrated (∇²ρ < 0, covalent bond) or depleted (∇²ρ > 0, closed-shell interaction). |

| Ellipticity (ε) | Measures the deviation of the electron density from cylindrical symmetry, indicating the π-character of a bond. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes weak interactions within and between molecules. chemtools.orgwikipedia.org Based on the electron density and its derivatives, NCI plots provide a qualitative representation of interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. chemtools.orgresearchgate.net This method has been used to investigate the non-covalent interactions in sodium p-nitrophenolate p-nitrophenol dihydrate. researchgate.netresearchgate.net The strength and nature of these interactions are typically color-coded in NCI plots, with blue indicating strong, attractive interactions, green representing weak van der Waals interactions, and red signifying repulsive steric clashes. chemtools.org

The following table outlines the types of non-covalent interactions and their typical signatures in NCI analysis.

| Interaction Type | NCI Plot Signature | sign(λ₂)ρ Value |

| Hydrogen Bonds | Blue isosurfaces | Large and negative |

| Van der Waals Interactions | Green isosurfaces | Close to zero |

| Steric Clashes | Red isosurfaces | Large and positive |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the Lewis structure model. uni-muenchen.de This method is used to investigate charge transfer interactions within the molecule by examining the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. sciopen.commdpi.com NBO analysis has been employed to study the hyperconjugative charge transfer interactions and hydrogen bonding in molecules related to this compound. researchgate.net The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is a key output of NBO analysis, quantifying the strength of the charge transfer. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in different environments, such as in aqueous solution. chemrxiv.org These simulations model the movement of atoms and molecules over time, offering insights into processes like solvation and adsorption. For instance, MD simulations have been used to study the adsorption of p-nitrophenol on surfaces like kaolinite (B1170537) and magnetite. chemrxiv.orgresearchgate.net These studies help to elucidate the interaction mechanisms at the molecular level, which are often dominated by hydrogen bonding. chemrxiv.org Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations, has been used to determine the optimal geometry of catalyst models for the reduction of 4-nitrophenol. acs.orgresearchgate.netresearchgate.net

Ab Initio Molecular Dynamics Approaches

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic behavior of atoms in a system by calculating the forces on the atoms directly from electronic structure theory, without the need for empirical potentials. daessps.in This first-principles approach allows for the prediction of physical and chemical properties of materials, including melts and fluids. daessps.in The methodology involves computing interatomic forces and using them to solve Newton's equations of motion, thereby providing a trajectory of the atomic positions over time.

While comprehensive studies detailing the application of ab initio molecular dynamics specifically to this compound are not extensively found in publicly available literature, the use of first-principles calculations for this compound is an active area of research. Evidence of this includes a presentation at the DAE Solid State Physics Symposium in 2023, which featured a "First Principles Study of Structural, Electronic and Optical Properties of Sodium p-Nitrophenolate Dihydrate Crystal". ias.ac.in Such studies indicate that computational methods, potentially including AIMD, are being employed to investigate the properties of this and related materials. ias.ac.in AIMD has been successfully applied to other sodium-containing systems to understand their properties at the atomic level. ias.ac.in

Theoretical Modeling of Spectroscopic Properties

The spectroscopic and, in particular, the nonlinear optical (NLO) properties of this compound and its hydrated crystal forms have been the subject of significant theoretical modeling. These investigations primarily use quantum chemical methods like Density Functional Theory (DFT) to understand the electronic structure and predict optical behavior.

A key area of investigation has been the compound's potential for quadratic nonlinear optics. annamalaiuniversity.ac.in Theoretical calculations on this compound 4-nitrophenol dihydrate, which crystallizes in a non-centrosymmetric C2 monoclinic structure, identified two distinct organic chromophores within the crystal lattice. annamalaiuniversity.ac.in The molecular hyperpolarizabilities (β) of these chromophores were calculated, revealing their contribution to the material's NLO response. annamalaiuniversity.ac.in The arrangement of these chromophores in a herringbone motif is crucial for the resulting second-harmonic generation. annamalaiuniversity.ac.in

More recent research has focused on enhancing the NLO properties, investigating both second- and third-harmonic generation efficiencies through a combination of experimental work and theoretical calculations. researchgate.netresearchgate.net These studies confirm the material's suitability for NLO applications. The phenolic compound p-nitrophenol, a core component, is a classic donor-acceptor chromophore, which is a foundational element for creating NLO materials. researchgate.net Computational studies on related systems often employ the B3LYP level of theory with basis sets like 6-31G(d,p) to correlate theoretical data with experimental findings from techniques like FT-IR spectroscopy. researchgate.net The chemical reactivity and electronic properties are further elucidated using analyses of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) surfaces.

Below is a table summarizing key theoretical data on the nonlinear optical properties of this compound derivatives.

| Property | Value | Compound Form | Source |

| Molecular Hyperpolarizability (βxxx) | 18.2 × 10⁻³⁰ esu | This compound 4-nitrophenol dihydrate (Chromophore 1) | annamalaiuniversity.ac.in |

| Molecular Hyperpolarizability (βxxx) | 5.2 × 10⁻³⁰ esu | This compound 4-nitrophenol dihydrate (Chromophore 2) | annamalaiuniversity.ac.in |

| NLO Efficiency | Investigated for SHG and THG | This compound dihydrate | researchgate.netresearchgate.net |

SHG: Second-Harmonic Generation; THG: Third-Harmonic Generation

Catalytic Applications in Organic Transformations Involving 4 Nitrophenolate Anion

Catalytic Reduction of 4-Nitrophenol (B140041) to 4-Aminophenol (B1666318) as a Model Reaction

The reduction of 4-nitrophenol to 4-aminophenol is a cornerstone model reaction for evaluating the catalytic activity of metal nanoparticles. nih.govresearchgate.net This is due to several convenient factors: the reaction proceeds without the formation of significant by-products, and its progress can be easily and accurately monitored using UV-vis spectroscopy. nih.gov In an alkaline solution, 4-nitrophenol exists as the 4-nitrophenolate (B89219) ion, which exhibits a strong absorption peak at approximately 400 nm. mdpi.comresearchgate.net Upon reduction to 4-aminophenol, this peak diminishes while a new peak corresponding to 4-aminophenol appears around 300 nm. mdpi.commdpi.com The presence of clear isosbestic points in the UV-vis spectra during the reaction confirms that 4-nitrophenol is cleanly converted to 4-aminophenol. nih.gov

Kinetic Studies and Reaction Mechanisms

The mechanism of this catalytic reduction is generally understood to occur on the surface of the metal nanoparticles. researchgate.net Both the 4-nitrophenolate ions and the borohydride (B1222165) ions (from the reducing agent) adsorb onto the catalyst surface. nih.govresearchgate.net The catalyst facilitates the transfer of electrons or hydride from the borohydride to the nitro group of the 4-nitrophenolate, leading to its reduction. researchgate.netresearchgate.net

Adsorption of 4-nitrophenolate ions onto the catalyst surface. nih.gov

Adsorption of borohydride ions onto the catalyst surface. nih.gov

Surface reaction between the adsorbed species. acs.org

Desorption of the product, 4-aminophenol, from the surface. nih.gov

Under certain conditions, particularly when the concentration of the reducing agent (sodium borohydride) is in large excess compared to the concentration of 4-nitrophenol, the reaction kinetics can be simplified and treated as pseudo-first-order with respect to the 4-nitrophenol concentration. researchgate.netrsc.orgmdpi.com This simplification allows for the calculation of an apparent rate constant (k_app) from the linear relationship between the natural logarithm of the normalized absorbance of 4-nitrophenolate and time. rsc.orgscispace.com

However, it is important to recognize the limitations of this model. The assumption of pseudo-first-order kinetics is not always valid, especially when the reactant ratio is not sufficiently large. researchgate.net The kinetics can be highly dependent on the initial concentrations of both 4-nitrophenol and sodium borohydride. researchgate.net Furthermore, factors such as the presence of dissolved oxygen can introduce an "induction period" at the beginning of the reaction, which is not accounted for in a simple pseudo-first-order model. acs.org

The reduction of 4-nitrophenol to 4-aminophenol is not a single-step process. It proceeds through the formation of intermediate species, with 4-hydroxylaminophenol being a key intermediate. nih.govacs.org Some studies have also proposed the existence of 4-nitrosophenol (B94939) as another stable intermediate. acs.org The complete reaction pathway can be visualized as the initial reduction of 4-nitrophenol to 4-hydroxylaminophenol, which is then further reduced to the final product, 4-aminophenol. acs.org

Influence of Catalyst Characteristics on Reaction Efficiency

A wide range of metal nanoparticles have been investigated for their catalytic activity in the reduction of 4-nitrophenol. Noble metals such as silver (Ag), gold (Au), platinum (Pt), and palladium (Pd) are among the most commonly studied and have generally shown high catalytic efficiency. rsc.orgnih.gov In addition to noble metals, metal oxides like iron(III) oxide (Fe₂O₃) have also been employed as catalysts. scispace.comresearchgate.net

The choice of metal has a profound impact on the catalytic activity. For example, palladium and platinum nanoparticles are often considered among the most efficient catalysts for this reaction, exhibiting fast reaction rates and high turnover frequencies. nih.gov Gold and silver nanoparticles also demonstrate significant catalytic activity. nih.govacs.org The catalytic performance can be further enhanced by using bimetallic nanoparticles or by supporting the metal nanoparticles on various materials, which can lead to synergistic effects. nih.govrsc.org For instance, Fe₂O₃-Au hybrid nanoparticles have been shown to be more efficient catalysts than pure Au nanoparticles. osti.gov

The table below summarizes the catalytic performance of various metal nanoparticle catalysts in the reduction of 4-nitrophenol.

| Catalyst | Support/Stabilizer | Apparent Rate Constant (k_app) | Turnover Frequency (TOF) (min⁻¹) | Reference |

| Ag | Poly(acrylic acid) (PAA) | 436 ± 24 L g⁻¹ s⁻¹ | - | acs.org |

| Ag | A4 Zeolite | - | 396 | bohrium.com |

| Au | Ionic Liquid ([C₄C₁₆Im]Br) | - | - | scispace.comrsc.org |

| Au | Caffeic Acid | - | - | researchgate.net |

| Pt | Co-Al LDH Nanosheets | - | - | mdpi.comresearchgate.net |

| Pt | Porous Silica (B1680970) Nanospheres (with SnₓOᵧ) | - | - | mdpi.com |

| Pd | Wood Block | 4.41 × 10⁻³ s⁻¹ | 2.03 | mdpi.com |

| Pd | CeO₂ Nanorods | 3.31 × 10⁻¹ min⁻¹ | - | nih.gov |

| Pd | Co-MOF | - | 9800 h⁻¹ | nih.gov |

| Fe₂O₃ | Natural Goethite | 0.024 s⁻¹ | - | scispace.com |

| Fe₂O₃@Au | - | - | - | nih.govrsc.org |

| Fe₂O₃@Pt | Sodium Sesquicarbonate | - | - | nih.govrsc.org |

Note: The reported values for catalytic activity can vary significantly depending on the specific reaction conditions, catalyst preparation method, and the units used.

Support Materials and Composite Catalysts

The efficacy of nanoparticle catalysts in the reduction of 4-nitrophenol is significantly enhanced by dispersing them on high-surface-area support materials. This approach not only prevents the aggregation of nanoparticles, which can lead to a decrease in catalytic activity, but also improves the stability and reusability of the catalyst. rsc.org A variety of materials have been investigated as supports, each offering distinct advantages.

Carbon-based supports are widely utilized due to their large surface area, porous structure, and the ability to interact with both the metal nanoparticles and the organic substrate. bohrium.com

Reduced Graphene Oxide (rGO): Nanocomposites of rGO with bimetallic nanoparticles, such as CoPt/Ag, have demonstrated superior catalytic performance. The layered, wrinkled structure of rGO provides a high adsorption capacity for both borohydride ions and 4-nitrophenol, facilitating the transfer of electrons and active hydrogen species required for the reduction. mdpi.com

Nitrogen-doped Carbon Black (NCB): The introduction of nitrogen atoms into the carbon lattice can modulate the electronic properties of the support, enhancing the interaction with the anchored metal nanoparticles. Studies have shown that both Pd and Au nanoparticles supported on NCB are highly efficient for nitrophenol reduction, with the smaller size and better dispersion of Pd nanoparticles on NCB leading to higher catalytic activity. bohrium.com

Metal oxide supports offer robustness and can actively participate in the catalytic cycle through metal-support interactions.

Iron Oxides (Fe₂O₃ and Fe₃O₄): Magnetic nanoparticles like cobalt ferrite (B1171679) (CoFe₂O₄) and magnetite (Fe₃O₄) coated with a carbon layer have been employed for the degradation of nitrophenols. mdpi.com These magnetic supports allow for easy separation and recycling of the catalyst. nih.gov Furthermore, composites of Fe₂O₃ with noble metals like platinum, supported on materials such as sodium sesquicarbonate, have shown remarkable and stable catalytic activity. rsc.org

Cerium Oxide (CeO₂): Nanostructured CeO₂-Fe₂O₃ has been used as a support for bimetallic Ag-Ir catalysts. The support plays a crucial role in the high dispersion of the metal species, including single-atom iridium, which contributes to the catalyst's high activity at room temperature. acs.org

Titanium Dioxide (TiO₂): TiO₂ nanotubes have been used to create nanocomposites with cobalt ferrite (CoFe₂O₄). These materials exhibit high surface areas and can absorb visible light, making them effective photocatalysts for 4-nitrophenol reduction. nih.gov

Other notable support materials include:

Polydopamine (PDA): PDA-coated magnetite particles have been used as a platform for depositing Cu, Ag, and Au nanoparticles. The thickness of the PDA film can be controlled to create textural porosity, influencing the catalytic activity. mdpi.com

Spherical Polyelectrolyte Brushes (SPB): These polymer-based carriers have been used to immobilize Au/Pd nanoalloys, providing a stable and well-defined system for studying the catalytic kinetics of 4-nitrophenol reduction. rsc.org

Inorganic Salts: Materials like chicken eggshell, primarily composed of calcium carbonate, have been used as a support for gold nanoparticles, demonstrating that even unconventional and low-cost materials can serve as effective catalyst carriers. rsc.org

The following table summarizes the performance of various composite catalysts in the reduction of 4-nitrophenol.

| Catalyst | Support Material | Key Findings | Reference |

| rGO/CoPt/Ag | Reduced Graphene Oxide | The kinetic apparent rate constant (k) was 5.306 min⁻¹, significantly higher than that of CoPt (0.495 min⁻¹) and rGO/CoPt (1.283 min⁻¹). mdpi.com | mdpi.com |

| Pd/NCB | Nitrogen-doped Carbon Black | Showed better performance compared to Au/NCB catalysts due to better dispersion and smaller nanoparticle size. bohrium.com | bohrium.com |

| 1Ir-1Ag/CeO₂-Fe₂O₃ | Ceria-Iron Oxide | Exhibited the highest activity (k = 1.11 min⁻¹) among the tested Ag-Ir bimetallic catalysts. acs.org | acs.org |

| Au/Pd Nanoalloys | Spherical Polyelectrolyte Brushes | The addition of 25% Pd to Au nanoparticles increased the reaction rate of the first step nearly 10 times compared to pure Au nanoparticles. rsc.org | rsc.org |

| CoFe@C | Carbon-coated Cobalt Ferrite | Achieved 96% removal of 4-nitrophenol in single-component degradation experiments. mdpi.com | mdpi.com |

Synergistic Effects in Bimetallic and Composite Catalysts

Bimetallic nanoparticles often exhibit enhanced catalytic activity and stability compared to their monometallic counterparts, a phenomenon attributed to synergistic effects. rsc.org This synergy can arise from electronic modifications, geometric effects, or bifunctional mechanisms.

Cu-Ni Nanoparticles: Bimetallic Cu-Ni nanoparticles have shown significantly better catalytic activity for the degradation of 4-nitrophenol than monometallic copper or nickel. A Cu₇₅Ni₂₅ alloy, in particular, displayed catalytic activity 24 times higher than that of monometallic copper. Cyclic voltammetry studies indicated a better electron transfer rate for the bimetallic alloy, which facilitates the catalytic process. rsc.orgresearchgate.net

Ni-Fe-B Catalysts: Amorphous nickel-iron-boron (Ni-Fe-B) bimetallic borides have demonstrated ultrafast and stable reduction of 4-nitrophenol. A Ni₃Fe₁-B catalyst achieved complete conversion of 4-NP within just 3 minutes. This enhanced performance is attributed to a strong synergistic effect between Ni and Fe, where electron redistribution, facilitated by the incorporation of boron, promotes the hydrogenation kinetics. rsc.org

Au-Pd Nanoalloys: Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes have shown that the addition of a small amount of palladium (25 mol%) to gold nanoparticles increases the reaction rate for the reduction of 4-nitrophenol by a factor of nearly 10 compared to pure gold nanoparticles. rsc.org High-resolution transmission electron microscopy suggests that surface defects on the nanoalloys play a crucial role in this enhanced catalytic activity. rsc.org

PtRuPNiO@TiOₓ: This complex composite catalyst, prepared by ultrasound-assisted low-voltage plasma electrolysis, demonstrates how the intimacy of different metallic components can be tuned to enhance catalytic performance. The interaction between the metals in PtRuPNiO@TiOₓ increases the electron density on the platinum surface, leading to excellent activity and stability in the hydrogenation of 4-nitrophenol. hep.com.cn

The following table presents a comparison of the catalytic activity of monometallic and bimetallic catalysts.

| Catalyst System | Monometallic Activity | Bimetallic/Alloy Activity | Synergistic Enhancement | Reference |

| Cu-Ni | Monometallic copper showed lower activity. | Cu₇₅Ni₂₅ alloy was 24 times more active than monometallic copper. | Enhanced electron transfer rate. | rsc.orgresearchgate.net |

| Ni-Fe-B | Monometallic Ni-B and Fe-B were less active. | Ni₃Fe₁-B achieved complete 4-NP conversion in 3 minutes. | Electron redistribution promoted by boron. | rsc.org |

| Ag-Ir | Monometallic Ag and Ir catalysts were less active. | 1Ir-1Ag/CeO₂-Fe₂O₃ showed a rate constant (k) of 1.11 min⁻¹. | Interaction between Ag nanoparticles and single-atom Ir species. | acs.org |

| Au-Pd | SPB-Au had a lower reaction rate. | Au₇₅Pd₂₅ nanoalloy increased the reaction rate by nearly 10 times compared to SPB-Au. | Surface defects on the nanoalloys. | rsc.org |

Environmental Impact of Catalytic Transformation of Nitrophenols

Nitrophenols, including 4-nitrophenol, are recognized as persistent and toxic organic pollutants. mdpi.com Their presence in soil and water bodies, often as a result of industrial effluent from the manufacturing of pesticides, dyes, and pharmaceuticals, poses significant environmental and health risks. mdpi.com 4-nitrophenol is known to be harmful to the nervous system, blood cells, liver, and kidneys. mdpi.com

The catalytic transformation of nitrophenols into their corresponding aminophenols is a crucial process for environmental remediation. mdpi.com 4-aminophenol, the reduction product of 4-nitrophenol, is considerably less toxic and is a valuable chemical intermediate. mdpi.com This conversion, therefore, serves a dual purpose: detoxification of industrial wastewater and synthesis of a useful product.

The development of efficient and stable catalysts for this transformation is of paramount importance. mdpi.com Catalytic methods, including photocatalysis and electrocatalysis, offer promising routes for the degradation of these pollutants under mild conditions. mdpi.comnih.gov The use of magnetically separable catalysts, such as those based on iron oxides, further enhances the environmental friendliness of the process by allowing for easy recovery and reuse of the catalyst, minimizing secondary pollution. mdpi.comnih.gov

Competitive Reaction Pathways (e.g., Borohydride Hydrolysis)

In the catalytic reduction of 4-nitrophenol, sodium borohydride (NaBH₄) is commonly used as the reducing agent. However, the reaction is not always straightforward, as a competitive reaction, the hydrolysis of borohydride, can occur simultaneously. mdpi.com This hydrolysis reaction produces hydrogen gas (H₂), which can also act as a reducing agent.

BH₄⁻ + 4H₂O → B(OH)₄⁻ + 4H₂

The pH of the reaction medium plays a crucial role in the rate of borohydride hydrolysis. acs.org In acidic or neutral solutions, hydrolysis is more pronounced, leading to significant hydrogen production. Conversely, at high pH (e.g., pH 13), the hydrolysis of NaBH₄ is significantly slowed down. acs.org This has led to the suggestion that for a standardized comparison of catalyst performance, the reaction should be conducted at a controlled high pH to minimize the contribution of the hydrogen reduction pathway. acs.org

The nature of the catalyst also dictates the dominant reaction pathway. For instance, on platinum nanoparticles, it is suggested that the reduction proceeds primarily through surface-adsorbed hydrogen atoms generated from borohydride hydrolysis. mdpi.com In contrast, for silver and gold nanoparticles, the rate constants for 4-nitrophenol reduction are significantly higher than for borohydride hydrolysis, indicating that the reduction likely occurs through a different mechanism, possibly direct electron transfer from the borohydride to the 4-nitrophenolate anion mediated by the nanoparticle surface. mdpi.comresearchgate.net

Electro- and Photocatalytic Approaches involving 4-Nitrophenolate Species

Beyond conventional chemical catalysis, electrocatalysis and photocatalysis are emerging as powerful and sustainable methods for the transformation of 4-nitrophenolate. mdpi.comacs.org These approaches offer the potential for greater control over the reaction and can often be performed under ambient conditions.

Electrocatalytic Reduction: The electrochemical reduction of 4-nitrophenol offers a clean and efficient alternative to chemical methods. mdpi.com By applying a potential to a working electrode, the reduction of 4-nitrophenolate to 4-aminophenol can be driven without the need for chemical reducing agents like NaBH₄. The choice of electrode material is critical for high efficiency and selectivity. Gold and silver electrodes have been shown to be effective as they exhibit high electrocatalytic activity for 4-nitrophenol reduction while having a low capacity for the competing hydrogen evolution reaction. mdpi.comresearchgate.net The efficiency of the process is influenced by parameters such as the pH of the electrolyte, temperature, and the applied potential. Acidic media and higher temperatures tend to favor the clean reduction to 4-aminophenol. mdpi.comresearchgate.net

Photocatalytic Reduction: Photocatalysis utilizes semiconductor materials that, upon illumination with light of sufficient energy, generate electron-hole pairs. These charge carriers can then drive redox reactions. For the reduction of 4-nitrophenolate, the photo-excited electrons are harnessed.

Semiconductor-based Photocatalysts: Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied photocatalysts. nih.govmdpi.com To improve their efficiency, especially under visible light, they are often modified. For example, TiO₂ nanotubes have been combined with cobalt ferrite (CoFe₂O₄) to create nanocomposites that absorb in the visible range and show a high yield (over 94%) for the photocatalytic reduction of 4-nitrophenol in a short time. nih.gov Similarly, porous ZnO has been doped with silver nanoparticles to create a heterostructure that exhibits excellent catalytic performance under natural light, with the rate constant being 40 times faster than that of pure porous ZnO. mdpi.com

Plasmonic Photocatalysis: Noble metal nanoparticles (e.g., gold and copper) can exhibit localized surface plasmon resonance (LSPR), where collective oscillations of their conduction electrons are excited by light. The decay of these plasmons can generate "hot" electrons with sufficient energy to participate in chemical reactions. Highly faceted, bimetallic AuCu nanoprisms have been shown to be effective photocatalysts for 4-nitrophenol reduction. When resonantly illuminated, these structures demonstrated a 32-fold enhancement in the reaction rate constant, highlighting the potential of plasmon-driven photocatalysis. acs.org

Metal-Substituted Aluminophosphates: Mesoporous aluminophosphates substituted with transition metals like iron and cobalt have also been investigated as photocatalysts. The substitution modifies the electronic properties and surface characteristics of the material, enhancing the light-induced photocatalytic reduction of 4-nitrophenol. mdpi.com

The following table provides an overview of different electro- and photocatalytic systems for 4-nitrophenol reduction.

| Catalytic Approach | Catalyst/Electrode | Key Findings | Reference |

| Electrocatalysis | Gold and Silver Electrodes | High electrocatalytic activity for 4-NP reduction and low activity for hydrogen evolution. mdpi.com | mdpi.comresearchgate.net |

| Photocatalysis | TiO₂/CoFe₂O₄ Nanocomposites | Over 94% reduction of 4-NP within 35 minutes under illumination. nih.gov | nih.gov |

| Photocatalysis | Ag/p-ZnO Heterostructure | Rate constant for 4-NP reduction was 0.482 min⁻¹, 40 times faster than p-ZnO under natural light. mdpi.com | mdpi.com |

| Plasmonic Photocatalysis | AuCu Nanoprisms | 32-fold enhancement in reaction rate constant under resonant illumination. acs.org | acs.org |

| Photocatalysis | Fe- and/or Co-substituted Aluminophosphates | Enhanced light-induced photocatalytic 4-NP reduction through controlled modification of electronic properties. mdpi.com | mdpi.com |

Materials Science Applications of Sodium 4 Nitrophenolate and Its Derivatives

Applications in Nonlinear Optical Devices and Optoelectronics

Sodium 4-nitrophenolate (B89219), particularly in its hydrated crystalline forms, is a promising material for nonlinear optical (NLO) applications. springerprofessional.de NLO materials are crucial for technologies that involve modifying the properties of light, such as frequency conversion and optical switching, which are fundamental to modern optoelectronics and laser systems. researchgate.net

The efficacy of Sodium 4-nitrophenolate stems from its molecular structure, which facilitates significant second and third-harmonic generation (SHG and THG). springerprofessional.devistas.ac.in SHG is a process where two photons of the same frequency interact with the NLO material to generate a new photon with twice the frequency (and half the wavelength). This is essential for producing green and blue lasers from common infrared laser sources. Research on single crystals of this compound dihydrate (S4NPD) has demonstrated notable SHG and THG efficiencies. springerprofessional.devistas.ac.in The Kurtz-Perry powder technique is a standard method used to evaluate the SHG efficiency of NLO materials. researchgate.net Studies have shown that the SHG efficiency of this compound:4-nitrophenol (B140041) dihydrate (SPPD) is 1.38 to 5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.netsphinxsai.com

For a material to be viable in optical and optoelectronic devices, it must possess high optical transmittance in the desired wavelength range and a high laser damage threshold (LDT) to withstand high-power laser beams. springerprofessional.devistas.ac.in Crystals of this compound dihydrate exhibit good optical transmittance in the visible and near-infrared (NIR) regions, with a UV cut-off wavelength around 435 nm. springerprofessional.devistas.ac.in This transparency window makes it suitable for applications involving common laser sources like Nd:YAG (1064 nm). vistas.ac.insphinxsai.com Furthermore, the material's high LDT value confirms its suitability for high-power laser applications. springerprofessional.devistas.ac.inresearchgate.net Some crystals also exhibit photoluminescence, emitting green light, which is another valuable property for optoelectronic devices. springerprofessional.devistas.ac.in

Optical Properties of this compound Crystals

| Property | Value | Significance |

|---|---|---|

| SHG Efficiency | 1.38 - 5 times that of KDP researchgate.netsphinxsai.com | High efficiency in converting laser frequency. |

| UV Cut-off Wavelength | ~400-435 nm springerprofessional.devistas.ac.insphinxsai.com | Defines the transparency window for optical applications. |

| Optical Transmittance | High in visible and NIR regions springerprofessional.devistas.ac.in | Minimizes light loss within the device. |

| Photoluminescence Emission | 517 nm (Green light) springerprofessional.devistas.ac.inresearchgate.net | Potential for light-emitting device applications. |

| Laser Damage Threshold (LDT) | High springerprofessional.devistas.ac.inresearchgate.net | Enables use with high-power lasers. |

Integration in Advanced Materials Architectures

The utility of this compound extends beyond single crystals to its integration into more complex material architectures, such as metal-organic frameworks (MOFs), polymer composites, and guest-host systems. These advanced structures aim to harness the properties of the nitrophenolate molecule while providing enhanced stability, processability, or new functionalities.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic molecules. semanticscholar.org this compound can be incorporated into these frameworks, where the nitrophenolate anion acts as a ligand. For instance, MOF-5, which consists of zinc oxide clusters and organic linkers, has been used as a support for catalysts in the reduction of 4-nitrophenol. nih.govacs.orgmdpi.com The porous structure of the MOF allows reactants to access the catalytically active sites. rsc.org In some cases, the MOF itself, such as the copper-based Cu₃(SDBA)₂(HSDBA), can act as a highly efficient catalyst for this reaction. rsc.org The integration into MOFs can enhance catalytic activity and provides a stable, recyclable platform. nih.gov

Polymer Composites: this compound and related compounds can be embedded within polymer matrices to create functional composite materials. These composites combine the optical or catalytic properties of the nitrophenolate with the mechanical strength and processability of the polymer. For example, gold nanoparticles supported on polymer spheres have been used to catalyze the reduction of 4-nitrophenol, where the polymer acts as a stabilizing scaffold. researchgate.netrsc.org The surface chemistry of the polymer can be tuned to enhance the adsorption of reactants, thereby increasing the reaction rate. rsc.org Composites have also been developed using materials like graphene oxide and polymer brushes to support catalytic nanoparticles for the same reaction. bohrium.com

Crystalline Guest-Host Architectures: In some crystal structures, this compound participates in a "guest-host" arrangement. The this compound 4-nitrophenol dihydrate crystal, for example, features a unique herringbone structure. rsc.orgresearchgate.netrsc.org In this arrangement, the 4-nitrophenolate and 4-nitrophenol chromophores are organized along inorganic chains of sodium-oxygen octahedra. rsc.orgresearchgate.net This specific organization, held together by hydrogen bonds, is crucial for achieving the high nonlinear optical efficiency observed in these crystals. rsc.org This demonstrates how precise control over the crystal architecture can align the NLO-active molecules in a favorable orientation to maximize their effect.

Research on Derivatives and Analogues for Enhanced Properties

To further optimize the properties of this compound for materials science applications, researchers have synthesized and investigated a wide range of derivatives and analogues. The goal is to enhance specific characteristics such as NLO efficiency, mechanical strength, or optical transparency by making targeted chemical modifications. researchgate.net

One successful strategy involves isotopic substitution. The deuterated analogue of 4-nitrophenol sodium salt dihydrate (DNPNa), where the hydrogen atoms in the water of crystallization are replaced with deuterium (B1214612), exhibits significantly improved optical properties. aip.org Specifically, DNPNa has a much lower optical loss coefficient (0.6 dB/cm at 1064 nm) compared to its non-deuterated counterpart (NPNa, 1.8 dB/cm at 1064 nm). aip.org This reduction in optical loss is critical for applications like intracavity SHG in diode-pumped lasers, where high power output was achieved using a DNPNa crystal. aip.org

Another approach is the formation of salts and co-crystals with different organic or inorganic moieties. These semi-organic materials combine the high NLO response of the organic component with the physical robustness of the inorganic part. researchgate.net Derivatives have been synthesized with various amino acids and organic bases, including:

L-arginine phosphate (LAP) aip.org

Dimethylaminopyridinium-4-nitrophenolate:4-nitrophenol sphinxsai.com

2-Aminopyridinium-4-nitrophenolate:4-nitrophenol sphinxsai.com

L-histidine-4-nitrophenolate:4-nitrophenol sphinxsai.com

(4-nitrophenyl) methionine vistas.ac.inresearchgate.net

Ethylenediaminium di(4-nitrophenolate) researchgate.net

The rationale behind creating these derivatives is that the properties of the resulting crystal are highly dependent on its structure and the interactions between the constituent molecules. For example, the transfer of a proton from the phenolic -OH group to a base forms a phenolate (B1203915) ion, which has better electron-donating properties, potentially increasing the molecular hyperpolarizability and, consequently, the NLO effect. researchgate.net The choice of the counter-ion or co-former influences the crystal packing, symmetry, and hydrogen bonding network, all of which are critical in determining the final material properties. rsc.orgresearchgate.net

Comparison of this compound and a Deuterated Derivative aip.org

| Compound | Effective NLO Constant (pm/V) | Optical Loss Coefficient (at 1064 nm) | Key Advantage |

|---|---|---|---|

| 4-nitrophenol sodium salt dihydrate (NPNa) | 5.0 | 1.8 dB/cm | Baseline NLO properties. |

| Deuterated NPNa (DNPNa) | 5.5 | 0.6 dB/cm | Significantly reduced optical loss. |

Emerging Research Frontiers for Sodium 4 Nitrophenolate Compounds

Exploration of New Crystal Structures and Packing Motifs

The arrangement of molecules in a crystalline solid, known as crystal packing, dictates the material's physical properties. Researchers are actively exploring new crystal structures and packing motifs of sodium 4-nitrophenolate (B89219) to develop materials with specific characteristics.

A notable discovery is the sodium 4-nitrophenolate 4-nitrophenol (B140041) dihydrate crystal, which exhibits a monoclinic symmetry. researchgate.netrsc.org In this structure, the organic chromophores are organized in distinctive herringbone patterns along inorganic chains of sodium-oxygen octahedra. researchgate.netrsc.org This unique arrangement is held together by a network of hydrogen bonds. researchgate.netrsc.org The structural features of this complex are analogous to magnesium bis(4-nitrophenolate) dihydrate. researchgate.netrsc.org Another known structure is the this compound dihydrate, which possesses an orthorhombic crystal system. researchgate.netvistas.ac.in

The exploration of different crystalline forms, or polymorphs, is crucial as it can lead to materials with varied properties. For instance, the thermal stability and mechanical strength of different polymorphs can vary significantly. researchgate.net The study of these structures provides insights into how intermolecular interactions can be manipulated to design new materials with desired optical and electronic properties.

Table 1: Crystalline Properties of this compound Compounds

| Compound | Crystal System | Symmetry Group | Key Structural Motif |